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Compound of Interest

Compound Name: Fenspiride-d5

Cat. No.: B3025718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Fenspiride-d5, the deuterated

analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The document details the

chemical structure of Fenspiride-d5 and outlines a scientifically plausible, multi-step synthetic

pathway. This proposed synthesis is based on established chemical principles and draws from

existing literature on the synthesis of Fenspiride and related deuterated compounds. Detailed

experimental protocols for key reaction steps are provided, along with a summary of expected

quantitative data. Visualizations of the chemical structure and the synthetic workflow are

included to facilitate understanding. This guide is intended to serve as a valuable resource for

researchers and professionals involved in the fields of medicinal chemistry, drug metabolism

studies, and pharmaceutical development.

Chemical Structure
Fenspiride-d5 is an isotopologue of Fenspiride in which five hydrogen atoms on the phenyl

ring of the phenethyl moiety are replaced with deuterium atoms. This isotopic labeling is

particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and

quantification of the drug and its metabolites using mass spectrometry.

The core structure of Fenspiride consists of an oxazolidinone ring spiro-fused to a piperidine

ring, which is N-substituted with a phenethyl group.
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Chemical Name: 8-(2-phenylethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical

Formula: C₁₅H₁₅D₅N₂O₂ Molecular Weight: 265.39 g/mol

Below is a diagram of the chemical structure of Fenspiride-d5.

Caption: Chemical structure of Fenspiride-d5.

Proposed Synthesis of Fenspiride-d5
A viable synthetic route to Fenspiride-d5 involves the preparation of a deuterated phenethyl

precursor followed by its coupling to a piperidone derivative and subsequent formation of the

oxazolidinone ring. The following multi-step synthesis is proposed based on established

methodologies.

Synthesis Workflow
The overall proposed synthetic workflow for Fenspiride-d5 is depicted below.
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Caption: Proposed synthesis workflow for Fenspiride-d5.
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Experimental Protocols (Proposed)
The following are detailed, scientifically plausible experimental protocols for the key steps in

the proposed synthesis of Fenspiride-d5. These protocols are based on analogous reactions

found in the scientific literature.

Step 1: Synthesis of Bromobenzene-d5
Reaction: Electrophilic aromatic substitution (bromination) of benzene-d6.

Procedure:

To a solution of benzene-d6 (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) at 0 °C,

add iron(III) bromide (FeBr₃, 0.1 eq) as a catalyst.

Slowly add bromine (Br₂, 1.1 eq) dropwise to the reaction mixture while maintaining the

temperature at 0-5 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

4 hours, monitoring the reaction progress by GC-MS.

Upon completion, quench the reaction by carefully adding water.

Separate the organic layer, wash with aqueous sodium bisulfite solution to remove excess

bromine, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by distillation to afford bromobenzene-d5.

Step 2: Synthesis of 2-Phenylethanol-d5
Reaction: Grignard reaction of bromobenzene-d5 with ethylene oxide.

Procedure:

Prepare the Grignard reagent by adding a solution of bromobenzene-d5 (1.0 eq) in

anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.1 eq) in
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anhydrous THF under an inert atmosphere (e.g., argon).

Once the Grignard reagent formation is complete, cool the solution to -78 °C.

Slowly bubble ethylene oxide gas through the Grignard solution.

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-phenylethanol-d5.

Step 3: Synthesis of 2-Phenylethyl-d5 bromide
Reaction: Nucleophilic substitution of the hydroxyl group of 2-phenylethanol-d5 with bromide.

Procedure:

To a solution of 2-phenylethanol-d5 (1.0 eq) in an appropriate solvent such as

dichloromethane at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Monitor the reaction by TLC or GC-MS.

Upon completion, carefully pour the reaction mixture onto ice-water.

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain 2-phenylethyl-d5 bromide.

Step 4: Synthesis of 1-(2-Phenylethyl-d5)-4-piperidone
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Reaction: N-alkylation of 4-piperidone with 2-phenylethyl-d5 bromide.

Procedure:

To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent like

acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).

Add 2-phenylethyl-d5 bromide (1.1 eq) to the mixture.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by LC-

MS.

After completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude

product.

Purify by column chromatography on silica gel to afford 1-(2-phenylethyl-d5)-4-piperidone.

Step 5 & 6: Synthesis of Fenspiride-d5 via Nitro-aldol
Condensation and Subsequent Cyclization
Reaction: A two-step sequence involving a Henry (nitro-aldol) reaction followed by reduction

and cyclization.

Procedure:

Nitro-aldol Condensation: To a solution of 1-(2-phenylethyl-d5)-4-piperidone (1.0 eq) and

nitromethane (1.5 eq) in methanol, add a catalytic amount of a base like sodium methoxide

at 0 °C. Stir the reaction at room temperature for 24-48 hours. Neutralize the reaction with a

mild acid and concentrate to obtain the crude nitro-alcohol intermediate.
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Reduction and Cyclization: Dissolve the crude nitro-alcohol in a suitable solvent like

methanol. Add a reducing agent such as Raney nickel or palladium on carbon. Hydrogenate

the mixture under a hydrogen atmosphere. After the reduction of the nitro group to an amine

is complete, the cyclization to form the oxazolidinone ring can be induced by heating or by

the addition of a carbonyl source like diethyl carbonate. Purify the final product by

recrystallization or column chromatography to yield Fenspiride-d5.

Quantitative Data
The following table summarizes representative quantitative data for the proposed synthesis of

Fenspiride-d5. It is important to note that the yields and isotopic purity for the deuterated steps

are based on literature values for analogous reactions and may vary depending on the specific

reaction conditions.
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Step Reactant(s) Product
Representat
ive Yield
(%)

Isotopic
Purity
(atom % D)

Reference/
Notes

1.

Bromination
Benzene-d6

Bromobenze

ne-d5
70-80 >99

Based on

standard

bromination

of benzene.

Isotopic purity

is for

commercially

available

starting

material.[1][2]

[3]

2. Grignard

Reaction

Bromobenze

ne-d5,

Ethylene

oxide

2-

Phenylethano

l-d5

60-70 >99

Yields for

Grignard

reactions with

ethylene

oxide can

vary. Isotopic

integrity is

expected to

be

maintained.

3.

Bromination

2-

Phenylethano

l-d5

2-

Phenylethyl-

d5 bromide

80-90 >99

Standard

conversion of

alcohols to

bromides with

PBr₃.

4. N-

Alkylation

4-Piperidone,

2-

Phenylethyl-

d5 bromide

1-(2-

Phenylethyl-

d5)-4-

piperidone

60-75 >99 Based on

reported

yields for N-

alkylation of

4-piperidone
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derivatives.[4]

[5]

5 & 6. Nitro-

aldol &

Cyclization

1-(2-

Phenylethyl-

d5)-4-

piperidone,

Nitromethane

Fenspiride-d5
50-65 (over

two steps)
>99

Based on

literature for

the synthesis

of Fenspiride

using the

nitro-aldol

approach.

Overall (from

Benzene-d6)
Benzene-d6 Fenspiride-d5 ~10-20 >99

Calculated

cumulative

yield.

Conclusion
This technical guide provides a detailed and scientifically grounded resource on the chemical

structure and a plausible synthetic route for Fenspiride-d5. The proposed synthesis leverages

well-established chemical transformations and provides a clear pathway for the preparation of

this important deuterated standard. The included experimental protocols and quantitative data

serve as a practical starting point for researchers and drug development professionals. The

visualizations of the chemical structure and synthetic workflow are intended to enhance the

understanding of this isotopically labeled compound. Further optimization of the proposed

synthetic steps may be necessary to achieve higher yields and purity in a laboratory or

industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bromobenzene-d5 | ZEOTOPE [zeotope.com]

2. Bromobenzene-d5 D 99.5atom 4165-57-5 [sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/publication/232817378_Improved_Procedure_for_the_Preparation_of_1-2-Phenethyl-4-piperidone
https://patents.google.com/patent/CN102731369A/en
https://www.benchchem.com/product/b3025718?utm_src=pdf-body
https://www.benchchem.com/product/b3025718?utm_src=pdf-custom-synthesis
https://zeotope.com/products/bromobenzene-d5/
https://www.sigmaaldrich.com/US/en/product/aldrich/175730
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Bromobenzene-dâ�� (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500
[isotope.com]

4. researchgate.net [researchgate.net]

5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Fenspiride-d5: A Technical Guide to its Chemical
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025718#fenspiride-d5-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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